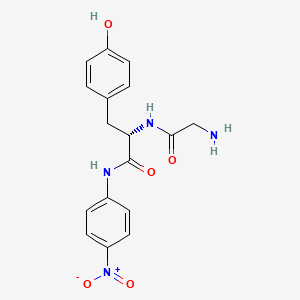
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a glycyl group, a nitrophenyl group, and a tyrosinamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves the following steps:
Formation of Glycyl-N-(4-nitrophenyl) Intermediate: This step involves the reaction of glycine with 4-nitrophenyl isocyanate under controlled conditions to form Glycyl-N-(4-nitrophenyl) intermediate.
Coupling with L-Tyrosinamide: The intermediate is then coupled with L-tyrosinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in enzyme assays to investigate enzyme-substrate interactions.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The glycyl and tyrosinamide moieties can interact with biological molecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N-(4-nitrophenyl)-L-prolinamide
- Glycyl-N-(4-nitrophenyl)-D-prolinamide
- L-Phenylalaninamide, glycyl-N-(4-nitrophenyl)
Uniqueness
Glycyl-N-(4-nitrophenyl)-L-tyrosinamide is unique due to the presence of the tyrosinamide moiety, which imparts specific biological activity and reactivity. This distinguishes it from other similar compounds that may have different amino acid residues, leading to variations in their chemical and biological properties.
Properties
CAS No. |
74569-70-3 |
|---|---|
Molecular Formula |
C17H18N4O5 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C17H18N4O5/c18-10-16(23)20-15(9-11-1-7-14(22)8-2-11)17(24)19-12-3-5-13(6-4-12)21(25)26/h1-8,15,22H,9-10,18H2,(H,19,24)(H,20,23)/t15-/m0/s1 |
InChI Key |
DZYRIXKIPKURGX-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















